molecular formula C20H18N4O2S2 B2361243 N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021107-50-5

N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2361243
CAS No.: 1021107-50-5
M. Wt: 410.51
InChI Key: SPKVJLWNMGHFMQ-UHFFFAOYSA-N
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Description

N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound featuring a pyridazine ring, a thiophene group, and a quinoline moiety. These diverse functional groups make it a promising candidate for various chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide generally involves multiple steps:

  • Formation of the Quinoline Derivative

    • Reacting 3,4-dihydroquinoline with acyl chlorides to obtain the quinoline moiety.

    • Reaction conditions typically involve refluxing in the presence of a suitable solvent like dichloromethane.

  • Thioether Formation

    • The quinoline derivative is then reacted with 2-bromoacetylthiophene in the presence of a base like potassium carbonate.

  • Pyridazine Ring Formation

    • Condensation of the thioether with hydrazine hydrate to form the pyridazine ring.

    • This step usually requires heating under reflux conditions.

Industrial Production Methods

For large-scale production, more efficient synthetic pathways are often employed:

  • Use of automated continuous flow reactors to optimize reaction conditions and yield.

  • Implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation

    • Common reagents: hydrogen peroxide, m-chloroperbenzoic acid.

    • Major products: sulfoxides and sulfones.

  • Reduction

    • Common reagents: lithium aluminium hydride, sodium borohydride.

    • Major products: reduced derivatives of the quinoline and pyridazine rings.

  • Substitution

    • Electrophilic substitution on the thiophene ring.

    • Nucleophilic substitution on the quinoline ring.

Scientific Research Applications

N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has a wide range of applications:

  • Chemistry

    • Used as a precursor in the synthesis of more complex organic molecules.

    • Employed in catalysis and as a ligand in coordination chemistry.

  • Biology

    • Investigated for its potential as an antimicrobial and antiviral agent.

    • Studied for its effects on various biochemical pathways.

  • Medicine

    • Potential therapeutic agent for treating certain diseases.

    • Explored in drug development for its binding affinity to biological targets.

  • Industry

    • Utilized in the production of specialty chemicals.

    • Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The pathways include:

  • Inhibition of enzyme activity by interacting with the active sites.

  • Modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-((2-(quinolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide: .

  • N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyrimidin-2-yl)thiophene-2-carboxamide: .

  • N-(6-((2-(quinolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)benzene-1-carboxamide: .

Uniqueness

Hope this sheds some light on the intriguing world of this compound!

Properties

IUPAC Name

N-[6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c25-19(24-11-3-6-14-5-1-2-7-15(14)24)13-28-18-10-9-17(22-23-18)21-20(26)16-8-4-12-27-16/h1-2,4-5,7-10,12H,3,6,11,13H2,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKVJLWNMGHFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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